molecular formula C19H23NO3 B017865 N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide CAS No. 186094-06-4

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide

Cat. No. B017865
M. Wt: 313.4 g/mol
InChI Key: OLCRRCZCYBBWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide” is an organic compound . The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . This compound has been synthesized using copper-based metal-organic frameworks to promote oxidative couplings .


Synthesis Analysis

The synthesis of this compound has been achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation reaction of an acid and an amine . Oxidative couplings have proved to be an interesting alternative in carbon-nitrogen bond formation .

Scientific Research Applications

  • Melanoma Imaging and Therapy : Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, closely related to N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide, demonstrate improved melanoma uptake and tissue selectivity. These compounds have potential for improved melanoma imaging and therapy (Eisenhut et al., 2000).

  • Antioxidant Properties : A study on a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, found that it crystallizes in a triclinic system and exhibits promising antioxidant properties, as determined by DPPH free radical scavenging tests (Demir et al., 2015).

  • Neuroleptic Synthesis : Diethylaminosulfur trifluoride (DAST) has been used efficiently to synthesize neuroleptic fluorinated benzamide neuroleptics, which are closely related to N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide (Mukherjee, 1990).

  • Dopamine D(3) Receptor Affinity : Compounds like N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, which are structurally related, have shown high affinity for dopamine D(3) receptors and potential for PET imaging studies (Leopoldo et al., 2002).

  • Selective Antipsychotic Agents : Another study explored the potential of similar benzamide derivatives as effective and selective antipsychotic agents with low extrapyramidal side effects (Högberg et al., 1990).

  • Chemical Synthesis and Hydrolysis : Research has been conducted on the hydrolysis of N-(2'-methoxyphenyl)phthalamic acid, leading to the formation of N-(2'-methoxyphenyl)benzamide, which can be used in various chemical applications (Sim et al., 2009).

  • Mono-Fluorination of Diols : Selective mono-fluorination of diols can be achieved using N,N-diethyl-4-methoxybenzamide, which is structurally similar to the compound (Suwada et al., 2007).

properties

IUPAC Name

N,N-diethyl-4-[hydroxy-(3-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13,18,21H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCRRCZCYBBWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440137
Record name N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide

CAS RN

186094-06-4
Record name N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide

Citations

For This Compound
1
Citations
N Plobeck, D Delorme, ZY Wei, H Yang… - Journal of medicinal …, 2000 - ACS Publications
Nonpeptide δ opioid agonists are analgesics with a potentially improved side-effect and abuse liability profile, compared to classical opioids. Andrews analysis of the NIH nonpeptide …
Number of citations: 130 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.